
5-(Azidomethyl)-3,3-difluorodihydro-2(3H)-furanone
Übersicht
Beschreibung
5-(Azidomethyl)-3,3-difluorodihydro-2(3H)-furanone, or 5-AMDF, is a synthetic molecule that has recently been studied for its potential applications in scientific research. It is a fluorinated organic compound that has been found to possess unique properties that make it a promising molecule for use in a variety of lab experiments.
Wissenschaftliche Forschungsanwendungen
Efficient Chemical Synthesis
Furanones serve as valuable intermediates in chemical synthesis. For example, 5-hydroxymethyl-2(5H)-furanone is used to produce a variety of products including microbial metabolites and analogues of prostacyclin. This demonstrates the compound's utility in synthesizing complex molecules, which could potentially include the synthesis or modification of compounds similar to 5-(Azidomethyl)-3,3-difluorodihydro-2(3H)-furanone (Khaled Mliki & M. Trabelsi, 2016).
Synthesis of Polyheterocyclic Structures
The design and synthesis of new chiral 2(5H)-furanone derivatives containing bis-1,2,3-triazole moiety from furanone derivatives underscore the compound's significance in creating polyheterocyclic structures for pharmaceuticals and materials science (Jingpei Huo et al., 2012).
Biological Significance and Applications
Furanones have been identified in food flavorings, suggesting their importance in food science. They are derived from the Maillard reaction and contribute to the aroma and taste of cooked foods. This indicates potential applications in enhancing food flavors and in understanding the chemistry behind food processing (J. Slaughter, 1999).
Development of Photoluminescent Materials
The exploration of 3(2H)-furanones in the development of novel fluorescent organic dyes highlights their role in bio-analytical applications. This suggests that derivatives of furanones could be used in creating new photoluminescent materials for sensing, imaging, and diagnostic purposes (B. Varghese et al., 2015).
Antimicrobial and Biofilm Inhibition
The furanone (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone from Delisea pulchra exhibits antimicrobial properties, including the inhibition of biofilm formation and swarming in Escherichia coli. This opens up potential applications in developing anti-biofouling coatings and antimicrobial agents, suggesting that similar furanone derivatives could be explored for these purposes (D. Ren, J. Sims, & T. Wood, 2001).
Eigenschaften
IUPAC Name |
5-(azidomethyl)-3,3-difluorooxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3O2/c6-5(7)1-3(2-9-10-8)12-4(5)11/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMHURFSQZAGKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C1(F)F)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678559 | |
| Record name | 5-(Azidomethyl)-3,3-difluorooxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
189136-13-8 | |
| Record name | 5-(Azidomethyl)-3,3-difluorooxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



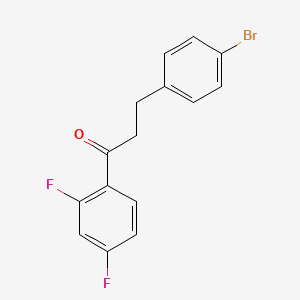
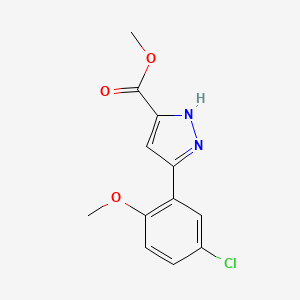
![5-[(4-Aminophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1522372.png)
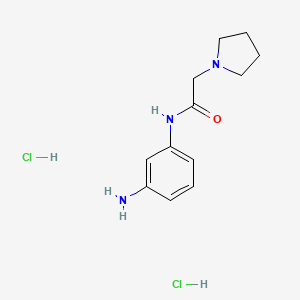
![1-[(4-Bromo-2-thienyl)methyl]piperazine dihydrochloride](/img/structure/B1522375.png)
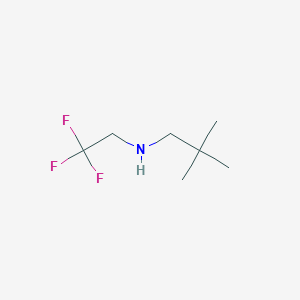
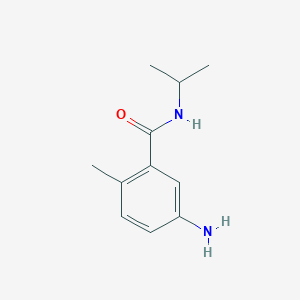


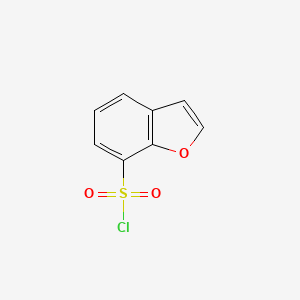
![tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B1522387.png)
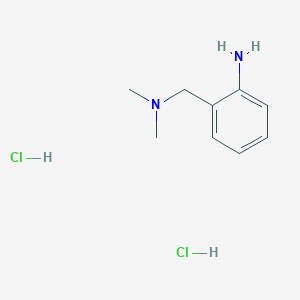
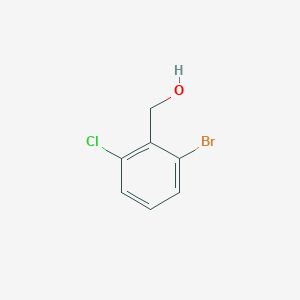
![3',4',4'a,5',6',7',8',8'a-octahydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene]](/img/structure/B1522391.png)